N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-3,5-bis(trifluoromethyl)benzamide
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Overview
Description
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-3,5-bis(trifluoromethyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core substituted with methoxyethyl and thiophenylmethyl groups, as well as two trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core. This can be achieved through the reaction of 3,5-bis(trifluoromethyl)benzoic acid with an appropriate amine, such as 2-methoxyethylamine, under dehydrating conditions using reagents like thionyl chloride or carbodiimides.
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Introduction of the Thiophenylmethyl Group: : The thiophen-3-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the intermediate benzamide with thiophen-3-ylmethyl chloride in the presence of a base such as potassium carbonate or sodium hydride.
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Final Product Formation: : The final step involves the coupling of the intermediate product with 2-methoxyethylamine under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophenylmethyl group, leading to the formation of sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine under strong reducing conditions using reagents like lithium aluminum hydride.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the methoxyethyl group, where nucleophiles such as halides or amines can replace the methoxy group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, sodium hydride.
Coupling Reagents: DCC, EDC.
Major Products
Sulfoxides and Sulfones: From oxidation of the thiophenylmethyl group.
Amines: From reduction of the benzamide carbonyl group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-3,5-bis(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its trifluoromethyl groups can enhance binding affinity and specificity in biochemical assays.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a pharmacophore in drug design. The presence of trifluoromethyl groups often enhances metabolic stability and bioavailability, making it a candidate for drug development.
Industry
In industrial applications, the compound might be used in the development of specialty chemicals, agrochemicals, or materials science, where its unique properties can be leveraged for specific functionalities.
Mechanism of Action
The mechanism by which N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-3,5-bis(trifluoromethyl)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions facilitated by its trifluoromethyl groups and other substituents.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-N-(phenylmethyl)-3,5-bis(trifluoromethyl)benzamide: Similar structure but with a phenylmethyl group instead of a thiophenylmethyl group.
N-(2-ethoxyethyl)-N-(thiophen-3-ylmethyl)-3,5-bis(trifluoromethyl)benzamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
The uniqueness of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-3,5-bis(trifluoromethyl)benzamide lies in its combination of substituents, which confer distinct chemical and physical properties. The presence of both methoxyethyl and thiophenylmethyl groups, along with the trifluoromethyl groups, provides a unique profile that can be exploited in various scientific and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-3,5-bis(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F6NO2S/c1-26-4-3-24(9-11-2-5-27-10-11)15(25)12-6-13(16(18,19)20)8-14(7-12)17(21,22)23/h2,5-8,10H,3-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NECRWWUSDWDICM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F6NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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